molecular formula C11H19Cl2N3O B2595214 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride CAS No. 2243511-82-0

1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride

Cat. No.: B2595214
CAS No.: 2243511-82-0
M. Wt: 280.19
InChI Key: IOHPRNBJMOJVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for a similar compound, 1-methyl-1,2’,3’,5,5’,6,6’,7-octahydrospiro [imidazo [4,5-c]pyridine-4,4’-pyran] dihydrochloride, is 1S/C11H17N3O.2ClH/c1-14-8-12-10-9 (14)2-5-13-11 (10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride include its molecular formula (C11H19Cl2N3O), molecular weight (280.19), and its InChI code .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been dedicated to the synthesis and structural analysis of spiro compounds, including those related to the imidazo[4,5-c]pyridine core structure. For example, Abe et al. (2010) explored the synthesis of spiro compounds derived from imidazo[1,2-a]pyridine derivatives, revealing interesting behaviors in NMR spectra in deuteriochloroform, which indicates their potential in conformational studies and molecular design (Abe et al., 2010).

Anticancer and Antidiabetic Applications

Some research efforts have focused on the development of spiro compounds for therapeutic applications, including anticancer and antidiabetic effects. Flefel et al. (2019) reported on the synthesis of spirothiazolidines analogs, demonstrating significant anticancer activity against breast and liver carcinoma cell lines, as well as antidiabetic properties (Flefel et al., 2019).

Heterocyclic Chemistry and Drug Design

The versatility of spiro compounds in drug design is further exemplified by research into their potential as inhibitors of gastric acid secretion, showing the diverse pharmacological targets that such compounds can address. Palmer et al. (2009) synthesized spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), presenting them as potent inhibitors of the gastric proton pump, highlighting their promise in developing new anti-ulcer drugs (Palmer et al., 2009).

Antimycobacterial Activity

Spiro compounds have also been studied for their antimycobacterial properties. Kumar et al. (2009) investigated spiro-pyrido-pyrrolizines and pyrrolidines for their in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing infectious diseases (Kumar et al., 2009).

Computational and Spectroscopic Analysis

Vural et al. (2016) conducted a detailed computational and spectroscopic study on spiro[imidazo[4,5-b]pyridine] derivatives, providing insights into their molecular geometry, vibrational frequencies, and potential interactions with DNA, further supporting the significance of these compounds in the development of novel therapeutics (Vural et al., 2016).

Properties

IUPAC Name

1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14-8-12-10-9(14)2-5-13-11(10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHPRNBJMOJVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCNC23CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.